(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

CAS No.: 1423040-69-0

Cat. No.: VC3383737

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423040-69-0 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |

| Standard InChI | InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 |

| Standard InChI Key | OJZWTYXMABCBFG-SECBINFHSA-N |

| Isomeric SMILES | C1C[C@H](C2=CC=CC=C2OC1)O |

| SMILES | C1CC(C2=CC=CC=C2OC1)O |

| Canonical SMILES | C1CC(C2=CC=CC=C2OC1)O |

Introduction

Chemical Identity and Properties

Structure and Identifiers

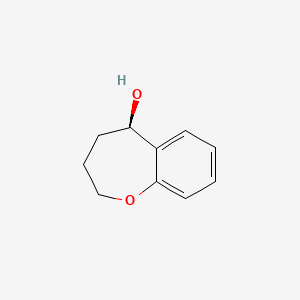

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol consists of a benzene ring fused to a heterocyclic seven-membered ring containing an oxygen atom, with a hydroxyl group at the 5-position in the R configuration. This specific stereochemistry is crucial for its potential biological activity and chemical behavior. The compound's structure can be represented by several chemical identifiers as shown in the table below .

Table 1: Chemical Identifiers of (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

| Identifier | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.2 g/mol |

| CAS Number | 1423040-69-0 |

| MDL Number | MFCD21295180 |

| PubChem CID | 51412220 |

| IUPAC Name | (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |

| Standard InChI | InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 |

| InChI Key | OJZWTYXMABCBFG-SECBINFHSA-N |

| SMILES | C1CC(C2=CC=CC=C2OC1)O |

Physical and Chemical Properties

The physical and chemical properties of (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol contribute to its behavior in various conditions and inform its handling requirements for research applications .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Powder |

| Recommended Storage Temperature | 4°C |

| Solubility | Limited data available in scientific literature |

| Stability | May be sensitive to environmental conditions |

The compound's seven-membered heterocyclic ring with an oxygen atom contributes to its unique chemical properties, while the hydroxyl group at the 5-position creates potential for hydrogen bonding and influences reactivity patterns .

Synthesis and Chemical Reactivity

Chemical Reactivity

The chemical reactivity of (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is primarily determined by its functional groups:

-

The hydroxyl group at the 5-position may participate in typical alcohol reactions including oxidation to form a ketone, esterification with carboxylic acids, and etherification under appropriate conditions.

-

The ether linkage in the oxepine ring may undergo ring-opening reactions under acidic conditions or coordination with Lewis acids via the oxygen atom.

Similar compounds in the benzoxepin family undergo various chemical reactions including oxidation to form corresponding oxides, reduction to more saturated derivatives, and substitution reactions, particularly at functional groups.

Structural Comparison with Related Compounds

Understanding (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in relation to similar compounds provides valuable insight into structure-activity relationships and potential applications.

Table 3: Comparison with Related Benzoxepin Derivatives

| Compound | Structural Features | Key Differences |

|---|---|---|

| (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | Hydroxyl group at 5-position with R stereochemistry | Reference compound |

| 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine | Amine group at 4-position | Different functional group and position |

| (4R,5R)-4-amino-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | Hydroxyl at 5-position, amine at 4-position, methyl at 7-position | Additional functional groups and specific stereochemistry at two positions |

The structural differences highlighted in Table 3 likely contribute to variations in chemical reactivity, physical properties, and biological activities among these compounds . For instance, the presence of the amine group in 2,3,4,5-Tetrahydro-1-benzoxepin-4-amine creates potential for different hydrogen bonding patterns and reactivity compared to the hydroxyl group in our target compound.

Biological Activity and Research Implications

Structure-Activity Relationships

The specific stereochemistry at the 5-position (R configuration) in (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is particularly significant for its potential biological activity. Structure-activity relationship studies with related compounds suggest that:

-

The hydroxyl group position and orientation influence binding affinity to potential biological targets.

-

The conformation of the seven-membered oxepine ring affects how the molecule interacts with receptor binding sites.

-

The benzene portion provides hydrophobic interactions important for membrane permeability and target binding.

Research Applications and Future Directions

Current Research Applications

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol serves multiple purposes in contemporary research:

-

It functions as an intermediate in the synthesis of more complex organic molecules with potential biological activity .

-

The compound serves as a research tool in medicinal chemistry investigations exploring structure-activity relationships.

-

Its well-defined stereochemistry makes it valuable for studying the effects of molecular chirality on biological interactions.

Future Research Directions

Several promising research directions for (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol include:

-

Comprehensive biological screening to identify specific therapeutic targets and applications.

-

Development of more efficient stereoselective synthetic routes to improve accessibility for research.

-

Investigation of chemical modifications to enhance specific properties or biological activities.

-

Exploration of its potential as a scaffold for developing novel therapeutic agents, particularly in areas where related compounds have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume